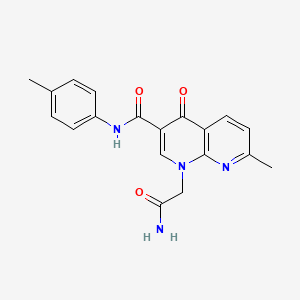
1-(2-amino-2-oxoethyl)-7-methyl-4-oxo-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-amino-2-oxoethyl)-7-methyl-4-oxo-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H18N4O3 and its molecular weight is 350.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Activity
Research on pyridonecarboxylic acids, closely related to the chemical , has shown their potential as antibacterial agents. For example, studies on compounds with amino- and hydroxy-substituted cyclic amino groups, similar in structure to the specified chemical, have demonstrated significant antibacterial activity. These studies include the synthesis of such compounds and their in vitro and in vivo antibacterial screenings, highlighting their potential effectiveness compared to existing antibacterial agents like enoxacin (Egawa et al., 1984).
Cytotoxic Activity in Antitumor Agents
The carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to the chemical , have been synthesized and evaluated for their cytotoxic activity. These derivatives have shown potential as antitumor agents, exhibiting potent cytotoxicity against various cancer cell lines. The research also involves in vivo testing against colon tumors in mice, suggesting their potential as clinical candidates for cancer treatment (Deady et al., 2003).
Novel Synthesis Methods
Advancements in the synthesis of 1,4-dihydro-1,8-naphthyridine-3-carboxamide derivatives have been reported. These include efficient and general methods for synthesizing substituted derivatives, providing a foundation for further exploration and potential applications in various fields, including medicinal chemistry (Shaabani et al., 2009).
Antimicrobial Properties
Studies have been conducted on the antimicrobial properties of similar chiral linear carboxamides. These compounds, with incorporated peptide linkage, have been synthesized and tested for their antimicrobial effectiveness. This research underscores the potential of such compounds in developing new antimicrobial agents (Khalifa et al., 2016).
Synthesis and Characterization for Biomedical Applications
Further research has explored the synthesis and characterization of derivatives of 1,8-naphthyridine, focusing on their potential biomedical applications. This includes the synthesis of novel compounds and their evaluation in various biological assays, providing insights into their possible therapeutic uses (Deady & Devine, 2006).
Properties
IUPAC Name |
1-(2-amino-2-oxoethyl)-7-methyl-N-(4-methylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-11-3-6-13(7-4-11)22-19(26)15-9-23(10-16(20)24)18-14(17(15)25)8-5-12(2)21-18/h3-9H,10H2,1-2H3,(H2,20,24)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWMYNWTMPUURF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3,5-dichlorophenyl)-3-oxopropanenitrile](/img/no-structure.png)
![3-ethyl-N-[(3-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2727715.png)
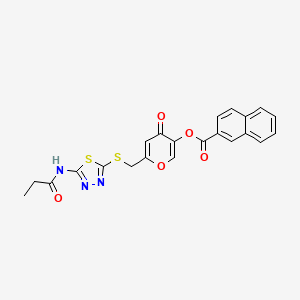
![N-(4-ethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2727719.png)
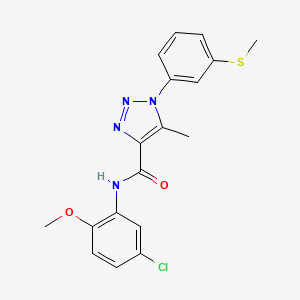

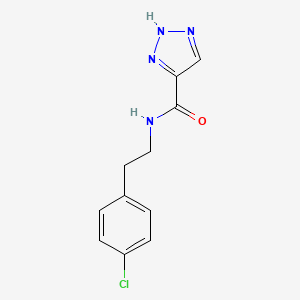
![3-bromo-9-(4-chlorophenyl)-4-hydroxy-7-phenylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B2727724.png)


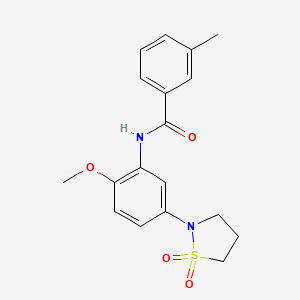
![N-(3,4-dimethoxyphenyl)-2-(7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide](/img/structure/B2727733.png)
![4-(3-chloro-4-methylphenyl)-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2727734.png)
